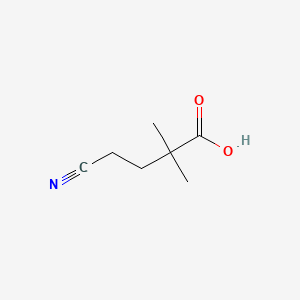![molecular formula C9H11ClF3NO B1616474 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride CAS No. 62064-75-9](/img/structure/B1616474.png)
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride
Vue d'ensemble
Description
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride, also known as TFEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TFEA is a white crystalline powder that is soluble in water and has a molecular weight of 233.68 g/mol.
Applications De Recherche Scientifique
Pharmaceutical Research: Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as a crucial building block in the synthesis of innovative pharmaceutical compounds. Its structure is versatile, allowing it to be incorporated into various APIs that can be used to treat a range of diseases. The trifluoromethyl group in particular is known for its ability to improve the metabolic stability and bioavailability of pharmaceuticals .
Material Science: Development of Fluorinated Polymers
In material science, the compound’s fluorinated aromatic ring makes it an excellent candidate for the development of new fluorinated polymers. These polymers have unique properties such as resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments .
Chemical Synthesis: Chiral Building Blocks
The chiral nature of this compound allows it to be used as a building block in stereoselective synthesis. This is particularly important in the production of chiral drugs, where the S or R configuration can significantly impact the drug’s effectiveness and safety .
Analytical Chemistry: Chromatographic Studies
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride can be used in analytical chemistry for chromatographic studies to separate or analyze complex mixtures. Its unique chemical properties can aid in the development of novel stationary phases or eluents .
Neuroscience Research: Neurotransmitter Synthesis
In neuroscience, this compound may be involved in the synthesis of neurotransmitters or as a modulator of neurotransmitter pathways. The amino group in its structure suggests potential activity in biological systems related to amino acid derivatives .
Environmental Science: Tracer for Pollution Studies
The trifluoromethyl group is often used in tracer compounds for environmental pollution studies. This compound could potentially be used to trace the movement and transformation of organic pollutants in the environment due to its stability and detectability .
Each of these applications demonstrates the compound’s versatility and importance in various fields of scientific research. The compound’s unique chemical structure allows it to be utilized in multiple innovative ways, contributing to advancements in science and technology. Information derived from search results and chemical databases .
Mécanisme D'action
Target of Action
The primary target of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride is Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the catecholamine neurotransmitters norepinephrine and epinephrine.
Mode of Action
Given its structural similarity to other phenylethanolamines, it may interact with its target enzyme to modulate the production of catecholamine neurotransmitters .
Biochemical Pathways
The compound likely affects the catecholamine biosynthesis pathway, given its interaction with Phenylethanolamine N-methyltransferase . Changes in this pathway can have downstream effects on neurological function and response to stress.
Propriétés
IUPAC Name |
2-amino-1-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSDBFSKLIUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977645 | |
| Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride | |
CAS RN |
62064-75-9 | |
| Record name | 62064-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1616391.png)










![6-Methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1616408.png)

